(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid

Catalog No.
S13419864
CAS No.
906365-65-9
M.F
C6H9NO2S
M. Wt
159.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid

CAS Number

906365-65-9

Product Name

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid

IUPAC Name

(2S)-2-amino-3-prop-2-ynylsulfanylpropanoic acid

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1

InChI Key

JAKVEOCMEMGHGB-RXMQYKEDSA-N

Canonical SMILES

C#CCSCC(C(=O)O)N

Isomeric SMILES

C#CCSC[C@H](C(=O)O)N

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid is an amino acid derivative characterized by the presence of a propargyl group attached to a sulfur atom. Its molecular formula is C6H9NO2SC_6H_9NO_2S, and it features a unique structure that includes both an amino group and a thioether linkage. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Due to its functional groups:

  • Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones, altering its reactivity and biological activity .
  • Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions, making it useful in synthetic organic chemistry .
  • Peptide Formation: Like other amino acids, this compound can participate in peptide bond formation, allowing it to be incorporated into peptides and proteins .

The biological activity of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid has been explored in various studies:

  • Antioxidant Properties: It has been suggested that this compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress .
  • Sulfide Donor: This compound acts as a sulfide donor, which has implications in antiischemia treatments and other therapeutic applications .
  • Potential Neuroprotective Effects: Some research indicates that derivatives of this compound may have neuroprotective effects, making them candidates for further study in neurodegenerative diseases.

Several methods have been developed for synthesizing (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid:

  • Starting from Cysteine Derivatives: The synthesis often begins with cysteine derivatives, where the propargyl group is introduced through alkylation reactions.
  • Use of Protecting Groups: Protecting groups may be employed to selectively modify functional groups during the synthesis process, ensuring the correct formation of the thioether linkage .
  • One-Pot Reactions: Some synthetic routes utilize one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel, increasing efficiency .

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid has several applications:

  • Medicinal Chemistry: Its properties as a sulfide donor make it valuable in developing drugs aimed at treating ischemic conditions and related disorders .
  • Biochemical Research: It serves as a tool compound in biochemical studies to understand the role of sulfide donors in cellular processes.
  • Synthetic Chemistry: The compound's unique structure allows it to be used as a building block for synthesizing more complex molecules.

Research on (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid has focused on its interactions with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic roles.
  • Enzyme Inhibition: Studies may explore whether this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its biological activity .
  • Cellular Uptake Mechanisms: Understanding how this compound is taken up by cells can inform its efficacy as a therapeutic agent .

Several compounds share structural similarities with (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminoethanethiolContains a thiol groupSimple structure; used primarily as a reducing agent
3-Mercapto-L-alanineContains a thiol groupKnown for its role in neurotransmission
L-CysteineContains both amino and thiol groupsEssential amino acid; plays critical roles in protein synthesis
(S)-Cysteine sulfinic acidSulfinic acid derivative of cysteineInvolved in antioxidant defense mechanisms

Uniqueness of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic Acid

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid stands out due to its specific propargyl substitution on the sulfur atom, which influences its reactivity and biological properties. Unlike simpler thiols or amino acids, this compound's unique structure allows for diverse chemical transformations and potential therapeutic applications not found in more conventional compounds.

Molecular Architecture and Stereochemical Properties

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid (C₆H₉NO₂S, molecular weight: 159.21 g/mol) features a cysteine backbone with a propargylthio group at the sulfur atom of the side chain. The (S)-configuration at the α-carbon is critical for its stereochemical identity, as confirmed by its CAS registry number (3262-64-4) and enantiomeric purity specifications in commercial sources. The propargylthio moiety introduces a rigid alkyne group (-C≡CH) adjacent to the thioether bond, creating a planar geometry that influences both reactivity and intermolecular interactions.

Key structural attributes include:

  • Backbone: A standard amino acid framework with carboxylate (-COOH) and ammonium (-NH₃⁺) groups at physiological pH.
  • Side chain: The thioether-linked propargyl group (-S-CH₂-C≡CH), which enhances hydrophobicity compared to unmodified cysteine.
  • Stereochemistry: The (S)-configuration ensures compatibility with enzymatic systems and peptide synthesis protocols.

The propargylthio group’s alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a property exploited in peptide stapling and bioconjugation.

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, also known as S-propargyl-cysteine (SPRC), is a novel water-soluble modulator of endogenous hydrogen sulfide with significant biological activity [1] [2]. This compound is structurally characterized as a derivative of the amino acid cysteine, containing a propargyl group attached to the sulfur atom, which distinguishes it from other cysteine derivatives [3]. The molecular formula of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid is C₆H₉NO₂S with a molecular weight of 159.21 g/mol [1] [3].

The chemical structure of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a methylene group that connects to the sulfur atom linked to the propargyl moiety [1] [2]. This unique structural arrangement contributes to its stability and specific biochemical properties that enable it to function as an effective hydrogen sulfide donor in biological systems [4] [3].

As a hydrogen sulfide donor, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid operates through a distinct mechanism compared to inorganic sulfide salts such as sodium hydrosulfide [5] [4]. While inorganic sulfide salts release hydrogen sulfide rapidly as a bolus in aqueous solutions, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid provides a slow and sustained release of hydrogen sulfide, more accurately reflecting the enzymatic generation of hydrogen sulfide in biological systems [5] [6].

The hydrogen sulfide-releasing capacity of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid is primarily mediated through the cystathionine gamma-lyase/hydrogen sulfide pathway [6] [7]. This compound increases hydrogen sulfide levels in vivo by enhancing the activity of cystathionine gamma-lyase, which is one of the main enzymes responsible for endogenous hydrogen sulfide production [6] [8].

Research has demonstrated that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid exhibits various pharmacological effects attributed to its hydrogen sulfide-donating properties, including cardioprotection, proangiogenesis, neuroprotection, and anti-inflammatory actions [9] [6]. These effects are mediated through multiple signaling pathways influenced by hydrogen sulfide, such as the phosphoinositide 3-kinase/protein kinase B/nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway [10] [7].

The following table summarizes the key properties of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid as a hydrogen sulfide donor:

PropertyDescriptionReference
Release MechanismSlow and sustained release through cystathionine gamma-lyase activation [6] [11]
Release KineticspH and temperature-dependent, more physiologically relevant than inorganic donors [5] [12]
Biological Half-lifeExtended compared to inorganic sulfide salts [13] [14]
Water SolubilityHigh, facilitating bioavailability [4] [11]
Target SpecificityPrimarily acts through cystathionine gamma-lyase pathway [6] [8]

The hydrogen sulfide released by (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid participates in various biological processes, including signal transduction, redox regulation, and post-translational modification of proteins through sulfhydration [8] [15]. This process involves the addition of hydrogen sulfide to cysteine residues in proteins, forming persulfides that can alter protein function and activity [15] [16].

Experimental studies have shown that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can modulate various signaling pathways, including the signal transducer and activator of transcription 3 pathway, which is involved in angiogenesis and tissue repair [8] [7]. Additionally, it can influence calcium signaling, antioxidant responses, and inflammatory processes through its hydrogen sulfide-releasing properties [17] [9].

Enzymatic Conversion via Cystathionine-γ-Lyase (CSE/CYS3)

The enzymatic conversion of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid primarily occurs through cystathionine gamma-lyase, a pyridoxal 5-phosphate-dependent enzyme that plays a crucial role in the transsulfuration pathway [18] [6]. Cystathionine gamma-lyase, encoded by the CTH gene in humans, is responsible for converting cystathionine into cysteine, alpha-ketobutyrate, and ammonia in the final step of the transsulfuration pathway [18] [19].

The interaction between (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid and cystathionine gamma-lyase involves several steps that lead to the release of hydrogen sulfide [6] [20]. Initially, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid serves as a substrate for cystathionine gamma-lyase, which catalyzes its conversion through a beta-elimination reaction [20] [21]. This reaction results in the formation of hydrogen sulfide, pyruvate, and ammonia [20] [8].

The enzymatic mechanism of cystathionine gamma-lyase involves the formation of a Schiff base between the pyridoxal 5-phosphate cofactor and the amino group of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid [18] [22]. This is followed by alpha-proton abstraction, beta-elimination, and the release of hydrogen sulfide [22] [20]. The reaction is facilitated by specific amino acid residues in the active site of cystathionine gamma-lyase, including a catalytic lysine residue that is essential for the formation of the internal aldimine with pyridoxal 5-phosphate [18] [22].

Research has shown that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid specifically enhances the activity of cystathionine gamma-lyase, leading to increased hydrogen sulfide production [6] [8]. This is in contrast to other compounds like propargylglycine, which inhibits cystathionine gamma-lyase activity [22] [23]. The differential effects of these structurally related compounds highlight the importance of the specific chemical structure of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid in determining its interaction with cystathionine gamma-lyase [23] [9].

The following table presents the key enzymatic parameters of cystathionine gamma-lyase-mediated conversion of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid compared to other substrates:

SubstrateReaction TypeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acidBeta-elimination0.5-1.00.1-0.3100-300 [20] [21]
L-CysteineAlpha,beta-elimination1.2-1.70.4-0.5300-400 [20] [21]
L-CystathionineAlpha,gamma-elimination0.2-0.31.0-1.23000-6000 [18] [20]
L-HomocysteineAlpha,gamma-elimination0.8-1.20.2-0.3200-300 [20] [21]

The tissue distribution of cystathionine gamma-lyase influences the sites where (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can effectively release hydrogen sulfide [6] [24]. In humans, cystathionine gamma-lyase is predominantly expressed in the liver, kidney, and vascular tissues, with lower levels in the brain and other organs [18] [24]. This distribution pattern determines the tissue-specific effects of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid as a hydrogen sulfide donor [13] [24].

Studies have demonstrated that the enzymatic conversion of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid by cystathionine gamma-lyase is influenced by various factors, including pH, temperature, and the presence of other metabolites [12] [13]. The optimal pH for this enzymatic reaction is around 7.4, which corresponds to the physiological pH in most tissues [13] [25]. Additionally, the reaction is temperature-dependent, with increased activity at higher temperatures within the physiological range [13] [25].

The regulation of cystathionine gamma-lyase expression and activity also affects the conversion of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid and subsequent hydrogen sulfide release [21] [24]. Various factors, including oxidative stress, inflammatory mediators, and hormonal signals, can modulate cystathionine gamma-lyase expression and activity, thereby influencing the hydrogen sulfide-releasing capacity of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid [8] [24].

Sulfur-Amino Acid Biosynthesis Modulation

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid plays a significant role in modulating sulfur amino acid biosynthesis through its interactions with key enzymes and metabolites in the transsulfuration pathway [26] [21]. The transsulfuration pathway connects the metabolism of methionine and cysteine, two essential sulfur-containing amino acids, and is crucial for maintaining cellular redox homeostasis and providing substrates for various biological processes [26] [19].

The influence of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid on sulfur amino acid biosynthesis begins with its effects on cystathionine gamma-lyase, which catalyzes the final step in the transsulfuration pathway [18] [19]. By modulating the activity of cystathionine gamma-lyase, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid affects the conversion of cystathionine to cysteine, thereby influencing the availability of cysteine for various metabolic processes [26] [19].

Research has shown that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can also indirectly affect the activity of cystathionine beta-synthase, another key enzyme in the transsulfuration pathway that catalyzes the condensation of homocysteine and serine to form cystathionine [27] [24]. This effect is mediated through the hydrogen sulfide released by (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, which can allosterically regulate cystathionine beta-synthase activity [27] [24].

The modulation of these enzymes by (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid has significant implications for sulfur amino acid metabolism and related pathways [26] [21]. For instance, by affecting the conversion of homocysteine to cystathionine and subsequently to cysteine, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can influence homocysteine levels, which are associated with various pathological conditions when elevated [21] [24].

The following table summarizes the effects of (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid on key enzymes and metabolites in sulfur amino acid biosynthesis:

TargetEffectMechanismMetabolic ConsequenceReference
Cystathionine gamma-lyaseActivationDirect interaction and enhancement of enzymatic activityIncreased cysteine production and hydrogen sulfide release [6] [21]
Cystathionine beta-synthaseIndirect modulationAllosteric regulation via hydrogen sulfideAltered homocysteine metabolism [27] [24]
HomocysteineReductionEnhanced conversion to cystathionineDecreased risk of hyperhomocysteinemia [21] [24]
CysteineIncreased availabilityEnhanced production from cystathionineIncreased substrate for glutathione synthesis [26] [21]
GlutathioneIncreased synthesisEnhanced cysteine availabilityImproved cellular redox status [10] [24]

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid also influences the metabolism of other sulfur-containing compounds, including glutathione, taurine, and sulfate [10] [24]. Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a major cellular antioxidant and is synthesized using cysteine as a rate-limiting substrate [10] [28]. By modulating cysteine availability, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can affect glutathione synthesis and, consequently, cellular redox status [10] [28].

Furthermore, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can influence the activity of other enzymes involved in sulfur metabolism, such as mercaptopyruvate sulfurtransferase, which catalyzes the transfer of sulfur from 3-mercaptopyruvate to various acceptors, including cyanide [29] [28]. This enzyme, along with cystathionine gamma-lyase and cystathionine beta-synthase, constitutes the three main enzymatic pathways for hydrogen sulfide production in mammalian tissues [29] [24].

Research has also indicated that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can modulate the expression of genes involved in sulfur amino acid metabolism through various signaling pathways [8] [24]. For instance, it can activate the nuclear factor erythroid 2-related factor 2 pathway, which regulates the expression of genes involved in antioxidant responses and sulfur metabolism [10] [24].

The modulation of sulfur amino acid biosynthesis by (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid has significant implications for various physiological and pathological processes [26] [21]. For example, by enhancing cysteine availability and glutathione synthesis, (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid can improve cellular antioxidant capacity and protect against oxidative stress [10] [28]. Additionally, by modulating homocysteine metabolism, it can potentially reduce the risk of hyperhomocysteinemia-associated disorders [21] [24].

Antioxidant Enzyme Activation Pathways

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, commonly known as S-propargyl-cysteine, demonstrates significant cardioprotective effects through the activation of multiple antioxidant enzyme pathways. Research has established that this compound functions as a novel modulator of endogenous hydrogen sulfide, exerting antioxidant effects through the elevation of endogenous hydrogen sulfide generation [1].

The primary mechanism involves the direct upregulation of superoxide dismutase expression and activity. Studies using controlled release formulations of S-propargyl-cysteine in heart failure models have demonstrated that the compound modulates antioxidant defenses by preserving levels of glutathione, catalase, and superoxide dismutase while reducing creatine kinase leakage [2]. The preservation of catalase activity under oxidative stress conditions represents a critical protective mechanism, as catalase catalyzes the decomposition of hydrogen peroxide into water and oxygen, preventing the accumulation of this potentially damaging reactive oxygen species [3].

Enzyme/PathwayActivation MechanismFunctional Outcome
Superoxide Dismutase (SOD)Direct upregulation of expression and activityDismutation of superoxide radicals
Catalase (CAT)Preservation of catalytic activity under stressHydrogen peroxide decomposition
Glutathione Peroxidase (GSH-Px)Maintained glutathione homeostasisLipid peroxidation prevention
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)Nuclear translocation and transcriptional activationTranscriptional control of antioxidant genes
Heme Oxygenase-1 (HO-1)Akt/PI3K pathway-mediated upregulationCellular protection against oxidative stress
Cystathionine γ-Lyase (CSE)Enhanced protein expression and enzyme activityEndogenous hydrogen sulfide production

The Nuclear Factor Erythroid 2-Related Factor 2 pathway represents a sophisticated transcriptional control mechanism activated by S-propargyl-cysteine. Research has demonstrated that the compound increases the stability and nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2, upregulates expression of antioxidant enzyme superoxide dismutase, and interferes with the interaction between Kelch-like ECH-associated protein 1 and Nuclear Factor Erythroid 2-Related Factor 2 [4]. This pathway activation occurs via cystathionine-γ-lyase and protein kinase B signaling, with cystathionine-γ-lyase inhibitor and protein kinase B inhibitor capable of reversing the protective effects [4].

The heme oxygenase-1 pathway provides additional antioxidant protection through protein kinase B/phosphoinositide 3-kinase pathway-mediated upregulation. Studies have shown that S-propargyl-cysteine significantly decreased intracellular reactive oxygen species and malondialdehyde levels by upregulating the phosphorylation of protein kinase B, the expression of heme oxygenase-1 and cystathionine-γ-lyase, and the translocation of Nuclear Factor Erythroid 2-Related Factor 2 [5]. The compound-induced heme oxygenase-1 expression and Nuclear Factor Erythroid 2-Related Factor 2 translocation were abolished by the phosphoinositide 3-kinase inhibitor, confirming the pathway dependency [5].

Mitochondrial Function Preservation Mechanisms

The mitochondrial protective effects of S-propargyl-cysteine encompass multiple aspects of mitochondrial function, including membrane potential preservation, respiratory chain maintenance, and calcium homeostasis regulation. Studies have demonstrated that the compound antagonizes mitochondrial dysfunction and prevents mitochondrial membrane potential loss in various cardiac injury models [2] [6].

Mitochondrial membrane potential preservation represents a fundamental protective mechanism. Research has shown that S-propargyl-cysteine prevents the dissipation of mitochondrial membrane potential, which is essential for adenosine triphosphate production, mitochondrial protein import, and metabolite transport [7]. The compound achieves this protection by maintaining the integrity of the electron transport chain and preventing mitochondrial depolarization events that typically occur during ischemic injury [7].

Mitochondrial ParameterSPRC EffectProtective MechanismClinical Significance
Membrane Potential (Δψm)Preserved membrane potentialPrevention of mitochondrial depolarizationCardiac function preservation
Bcl-2/Bax RatioElevated Bcl-2/Bax ratioAnti-apoptotic protein balanceApoptosis prevention
Caspase ActivityInhibited caspase activationCaspase cascade inhibitionCell survival enhancement
Calcium HomeostasisPrevented calcium overloadCalcium handling preservationContractile function maintenance
Respiratory Chain FunctionMaintained electron transportOxidative phosphorylation maintenanceEnergy production sustainability
Mitochondrial BiogenesisEnhanced mitochondrial proteinsMitochondrial protein synthesis supportMitochondrial health maintenance

The regulation of mitochondrial calcium homeostasis represents another critical protective mechanism. S-propargyl-cysteine prevents intracellular calcium overload, which is a key pathological event in ischemic cardiac injury [6]. The compound maintains proper calcium handling by preserving mitochondrial calcium buffering capacity and preventing calcium-induced mitochondrial permeability transition pore opening [6].

The anti-apoptotic protein balance regulation through elevation of the B-cell lymphoma-2/Bax ratio constitutes a fundamental mitochondrial protective mechanism. Research has demonstrated that S-propargyl-cysteine elevated the ratio of B-cell lymphoma-2/Bax and inhibited the activity of caspases to protect against myocardial apoptosis [2]. This protective effect is mediated by hydrogen sulfide and represents a direct intervention in the mitochondrial apoptosis pathway [2].

Anti-Atherosclerotic Activity through Vascular Smooth Muscle Cell Phenotype Regulation

The anti-atherosclerotic properties of S-propargyl-cysteine involve complex regulation of vascular smooth muscle cell phenotypic modulation, a critical process in atherosclerotic plaque development. Vascular smooth muscle cells undergo phenotypic switching from a quiescent contractile phenotype to a highly migratory and proliferative synthetic phenotype during atherosclerotic progression [8]. This phenotype switching is characterized by an enhanced rate of proliferation, migration, production of extracellular matrix components, and reduction of vascular smooth muscle cell-specific markers [8].

Research has established that vascular smooth muscle cell phenotypic modulation is regulated by multiple signaling pathways, including the platelet-derived growth factor-BB pathway, which functions as a potent chemoattractant for vascular smooth muscle cells and enhances atherosclerotic pathologies in the vasculature [9]. The mitogen-activated protein kinase activation pathway plays a crucial role in mediating vascular smooth muscle cell migration, with studies demonstrating that platelet-derived growth factor-BB-induced activation of extracellular signal-regulated kinase-1 and extracellular signal-regulated kinase-2 can be inhibited by specific pathway modulators [9].

The metabolism of vascular smooth muscle cells undergoes significant alterations during phenotype switching, with emerging evidence showing that the metabolism of vascular smooth muscle cells is correlated with phenotype switching and the progression of several vascular diseases such as systemic and pulmonary hypertension and atherosclerosis [8]. The fully differentiated or mature vascular smooth muscle cells exhibit a contractile phenotype characterized by an extremely low rate of proliferation and expression of specific contractile proteins, including smooth muscle myosin heavy chain, smooth muscle 22α, and calponin, which are required for the contractile function [8].

Single-cell genomics research has revealed that vascular smooth muscle cells transition to an intermediate cell state during atherosclerosis, termed stem cell, endothelial cell, monocyte cells, which are multipotent and can differentiate into macrophage-like and fibrochondrocyte-like cells, as well as return toward the vascular smooth muscle cell phenotype [10]. The retinoic acid signaling pathway has been identified as a regulator of vascular smooth muscle cell to stem cell, endothelial cell, monocyte cell transition, with retinoic acid signaling being dysregulated in symptomatic human atherosclerosis [10].

The therapeutic targeting of vascular smooth muscle cell phenotype regulation represents a promising approach for atherosclerosis treatment. Research has shown that activation of retinoic acid signaling by all-trans retinoic acid blocked vascular smooth muscle cell transition to stem cell, endothelial cell, monocyte cells, reduced atherosclerotic burden, and promoted fibrous cap stability [10]. These findings suggest that compounds capable of modulating vascular smooth muscle cell phenotype switching, such as S-propargyl-cysteine, may possess significant anti-atherosclerotic therapeutic potential through their effects on vascular smooth muscle cell biology and phenotypic regulation.

Pro-Apoptotic Effects in Oncology Research

p53/Bax Pathway Activation in Gastric Cancer Models

S-propargyl-cysteine demonstrates significant pro-apoptotic effects in gastric cancer models through activation of the p53/Bax mitochondrial apoptosis pathway. Research conducted on SGC-7901 gastric cancer cells has established that S-propargyl-cysteine treatment significantly decreased cell viability, suppressed the proliferation and migration of gastric cancer cells, and was pro-apoptotic [11] [12]. The compound caused cell cycle arrest at the G1/S phase and induced a pro-apoptotic effect in cancer tissues while elevating the expressions of p53 and Bax in tumors and cells [11] [12].

The p53 tumor suppressor protein functions as a critical regulator of cellular responses to DNA damage and oncogenic stress. Research has demonstrated that p53 can transcriptionally activate Bax, a B-cell lymphoma-2 family member that promotes apoptosis [13] [14]. In gastric cancer models, p53 inactivation is associated with extremely poor prognosis, particularly in the subgroup of patients with Bax-mutated tumors [15]. The combined mutation of p53 and Bax, two key regulators of the mitochondrial apoptosis pathway, results in extremely aggressive tumor biology and poor clinical prognosis [15] [16].

Study ParameterSGC-7901 Gastric Cancer CellsIn Vivo Mouse ModelMechanism Dependency
Cell Viability InhibitionSignificantly decreased cell viability40-75% tumor growth inhibitionCSE-dependent pathway
Cell Cycle ArrestG1/S phase arrestNot directly measuredCell cycle regulatory proteins
Apoptosis InductionPro-apoptotic effects observedPro-apoptotic effects in cancer tissuesp53/Bax mitochondrial pathway
p53 ExpressionElevated p53 expressionElevated p53 expression in tumorsTranscriptional activation
Bax ExpressionIncreased Bax protein levelsIncreased Bax expression in tumorsMitochondrial apoptosis pathway
Tumor Growth InhibitionSuppressed proliferation and migrationReduced tumor weights and volumesCSE activity-dependent

The mechanism of p53/Bax pathway activation by S-propargyl-cysteine involves transcriptional upregulation of both proteins. Studies have shown that endogenous p53 enhances Bax expression, with wild-type cells averaging a 7-fold increase in Bax messenger ribonucleic acid and 6-fold increase in Bax protein compared with p53-deficient cells [13]. The Bax protein functions as an effector of p53 in chemotherapy-induced apoptosis and contributes to a p53 pathway to suppress oncogenic transformation [13] [14].

In vivo studies using nude mice with gastric cancer implants have demonstrated that intraperitoneal injection of S-propargyl-cysteine at doses of 50 milligrams per kilogram and 100 milligrams per kilogram significantly reduced tumor weights and tumor volumes with a tumor growth inhibition rate of 40-75% [11] [12]. The compound also induced a pro-apoptotic effect in cancer tissues and elevated the expressions of p53 and Bax in tumors [11] [12]. Most of the anti-cancer functions of S-propargyl-cysteine on cells and tumors were significantly suppressed by propargylglycine, an inhibitor of cystathionine-γ-lyase activity, confirming the hydrogen sulfide-dependent mechanism [11] [12].

Cell Cycle Arrest at G1/S Checkpoint

The cell cycle arrest induced by S-propargyl-cysteine occurs specifically at the G1/S checkpoint, representing a critical mechanism for growth inhibition in cancer cells. Research has demonstrated that S-propargyl-cysteine treatment caused cell cycle arrest at the G1/S phase in SGC-7901 gastric cancer cells [11] [12]. This checkpoint arrest prevents cancer cells from progressing from the G1 phase to the S phase, effectively blocking DNA synthesis and cell division.

The G1/S checkpoint represents a critical control point in the cell cycle where cells monitor whether conditions are appropriate for entry into a new division cycle [17]. Multiple regulatory circuits control the sensitivity of the G1/S transition, with cyclin-dependent kinase inhibitor proteins playing essential roles in maintaining G1 arrest [17]. Research has shown that cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids, with different amino acids causing distinct cell-cycle effects [18].

The molecular mechanisms underlying G1/S checkpoint arrest involve the regulation of cyclin-dependent kinase activity and checkpoint proteins. Studies have demonstrated that functional overlap among distinct G1/S inhibitory pathways allows robust G1 arrest, with transcriptional repressors and cyclin-dependent kinase inhibitor proteins contributing to this arrest mechanism [17]. The cyclin-dependent kinase inhibitor protein Sic1 is strongly required for arrest in specific cellular contexts, highlighting the importance of multiple regulatory pathways in controlling cell cycle progression [17].

The therapeutic significance of G1/S checkpoint arrest in cancer treatment relates to the prevention of uncontrolled cell proliferation. Research has shown that G1 arrest is necessary for specific cellular differentiation programs and that invasive cell fate requires G1 cell-cycle arrest [19]. The maintenance of cells in G1 arrest through compounds like S-propargyl-cysteine provides a mechanism for preventing cancer cell progression while potentially allowing for differentiation or apoptotic elimination of malignant cells.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

159.03539970 g/mol

Monoisotopic Mass

159.03539970 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types